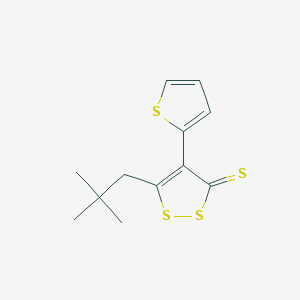
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione is an organosulfur compound that features a unique combination of a thiophene ring and a dithiolethione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Dithiolethione Moiety: The dithiolethione moiety is introduced by reacting the thiophene derivative with carbon disulfide and a suitable base, such as sodium hydride, followed by oxidation with an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiolethione moiety to dithiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Functionalized thiophene derivatives.
科学的研究の応用
5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cytotoxicity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
5-(2,2-Dimethylpropyl)-4-(phenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a phenyl group instead of a thiophene ring.
5-(2,2-Dimethylpropyl)-4-(furan-2-yl)-3H-1,2-dithiole-3-thione: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in 5-(2,2-Dimethylpropyl)-4-(thiophen-2-yl)-3H-1,2-dithiole-3-thione imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science.
Dithiolethione Moiety: The dithiolethione moiety provides antioxidant and anti-inflammatory properties, which are beneficial for medicinal applications.
特性
CAS番号 |
918504-11-7 |
|---|---|
分子式 |
C12H14S4 |
分子量 |
286.5 g/mol |
IUPAC名 |
5-(2,2-dimethylpropyl)-4-thiophen-2-yldithiole-3-thione |
InChI |
InChI=1S/C12H14S4/c1-12(2,3)7-9-10(11(13)16-15-9)8-5-4-6-14-8/h4-6H,7H2,1-3H3 |
InChIキー |
KPFWDHGZZJORMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=C(C(=S)SS1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
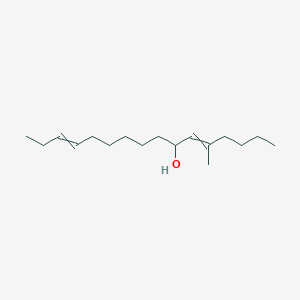
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
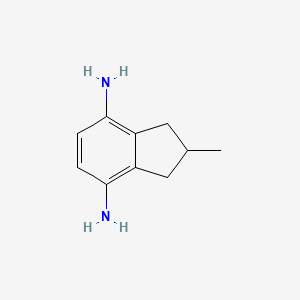
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
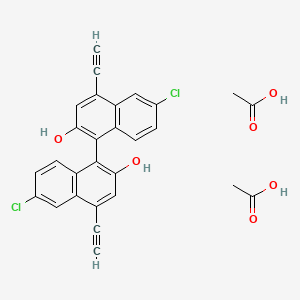
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
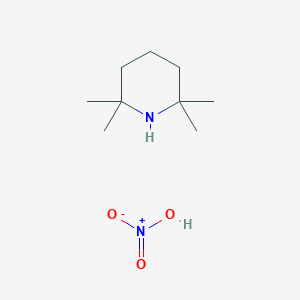
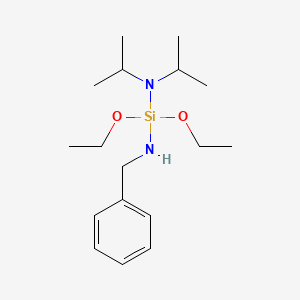
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
